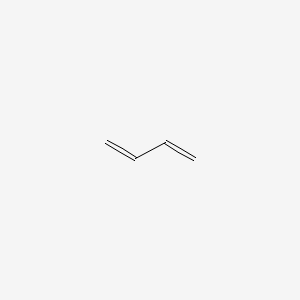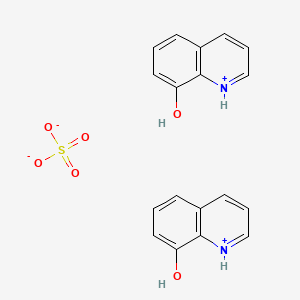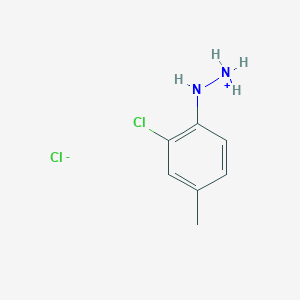![molecular formula C8H13F3N2O3 B7768029 (2R)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B7768029.png)
(2R)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified by the Chemical Abstracts Service number 40602792 is a chemical entity with significant interest in various scientific fields. This compound’s unique structure and properties make it a subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of the compound identified by the Chemical Abstracts Service number 40602792 involves several steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the reactions. These may include acids, bases, or other chemical agents that promote the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of the compound identified by the Chemical Abstracts Service number 40602792 is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. The process may include:
Large-Scale Reactors: The reactions are carried out in large-scale reactors designed to handle the required volumes of reactants.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to ensure it meets the required specifications.
Quality Control: Rigorous quality control measures are implemented to ensure the final product is of high purity and free from contaminants.
化学反応の分析
Types of Reactions
The compound identified by the Chemical Abstracts Service number 40602792 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions
The reactions involving the compound identified by the Chemical Abstracts Service number 40602792 typically require specific reagents and conditions, such as:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Common substitution reagents include halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: The major products may include ketones, aldehydes, or carboxylic acids.
Reduction: The major products may include alcohols, amines, or hydrocarbons.
Substitution: The major products may include halogenated compounds, alkylated compounds, or other substituted derivatives.
科学的研究の応用
The compound identified by the Chemical Abstracts Service number 40602792 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
作用機序
The mechanism of action of the compound identified by the Chemical Abstracts Service number 40602792 involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity.
Pathways: The compound may influence various biochemical pathways, leading to changes in cellular processes and functions.
特性
IUPAC Name |
(2R)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZHRSVBHRVIMI-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)C(F)(F)F)CC(C(=O)[O-])[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)C(F)(F)F)C[C@H](C(=O)[O-])[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














